5-Fluoro-2-phenylpyridin-3-amine
Description
5-Fluoro-2-phenylpyridin-3-amine is a fluorinated pyridine derivative characterized by a fluorine atom at the 5-position of the pyridine ring, a phenyl group at the 2-position, and an amine group at the 3-position. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Fluorine substitution enhances metabolic stability and lipophilicity, while the phenyl group may influence π-π stacking interactions with biological targets .
Properties
Molecular Formula |
C11H9FN2 |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
5-fluoro-2-phenylpyridin-3-amine |
InChI |
InChI=1S/C11H9FN2/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H,13H2 |
InChI Key |
UVVASRMKYWSGKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)F)N |
Origin of Product |
United States |
Preparation Methods
Reaction Steps:
-
- A halogenated pyridine derivative (e.g., 5-bromo-2-chloropyridine).
- A phenylboronic acid.
- A palladium catalyst (e.g., Pd(PPh₃)₄).
- A base such as K₂CO₃ or NaOH.
-
- Solvent: Typically, a polar aprotic solvent like DMF or toluene.
- Temperature: 80–120°C.
- Reaction Time: 12–24 hours.
-
- The palladium catalyst facilitates the oxidative addition of the halogenated pyridine.
- The boronic acid undergoes transmetalation, followed by reductive elimination to form the desired product.
Advantages:
- High regioselectivity.
- Tolerates a wide range of functional groups.
Limitations:
Nucleophilic Substitution with Fluorinating Agents
This method involves replacing a suitable leaving group in the pyridine ring with a fluorine atom using fluorinating agents.
Reaction Steps:
-
- A precursor such as 2-chloro-5-bromo-pyridine.
- Ammonia or an amine source.
-
- Use of reagents like KF or CsF in polar solvents such as DMSO.
- Alternatively, electrophilic fluorinating agents like Selectfluor can be employed.
-
- Temperature: Moderate (50–100°C).
- Reaction Time: Several hours depending on the reactivity of the precursor.
Notes:
This method is particularly useful for introducing fluorine into electron-deficient aromatic systems due to the electron-withdrawing nature of pyridine.
Ammonification and Reduction
A multi-step process starting from difluorinated pyridine derivatives has been described for synthesizing related compounds, which can be adapted for this compound.
Example Procedure:
-
- React 2,3-difluoro-5-chloropyridine with aqueous ammonia in a high-pressure autoclave at elevated temperatures (120–140°C).
- Yield: ~85% for intermediate products.
-
- Reduce the intermediate using hydrogenation or chemical reducing agents like sodium borohydride to obtain the amine derivative.
Advantages:
- High yields.
- Suitable for large-scale synthesis due to simple operations and inexpensive raw materials.
Photoredox-Mediated Coupling
A novel approach involves photoredox-mediated coupling reactions to introduce fluorine into pyridine derivatives.
Methodology:
- Use α,α-difluoro-β-iodoketones and silyl enol ethers as starting materials.
- Employ visible-light photoredox catalysts under mild conditions to achieve selective fluorination at the desired position on the pyridine ring.
Advantages:
Comparison of Methods
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki–Miyaura Cross-Coupling | Boronic acids, Pd catalyst | High | High selectivity; functional group tolerance | Expensive catalysts; air-sensitive |
| Nucleophilic Substitution | Fluorinating agents | Moderate | Simple reagents; versatile | Limited by precursor availability |
| Ammonification & Reduction | Ammonia, reducing agents | High | Cost-effective; scalable | Multi-step process |
| Photoredox-Mediated Coupling | Photoredox catalysts | Moderate | Green chemistry; mild conditions | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-phenylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield N-oxides, while reduction reactions produce various amine derivatives .
Scientific Research Applications
5-Fluoro-2-phenylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interaction with biological molecules. This can lead to the inhibition of certain enzymes or the modulation of biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituent type, position, and electronic effects. A comparative analysis is summarized below:
*Estimated based on molecular formula C11H9FN2.
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*Predicted using computational tools (e.g., ChemAxon).
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